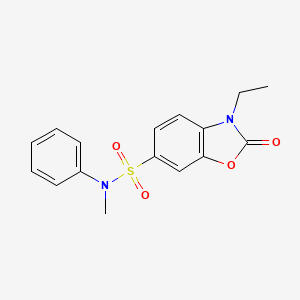
1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide, also known as BMS-986177, is a chemical compound that belongs to the class of small molecule drugs. It has been extensively researched for its potential use in treating various diseases, including cancer and inflammatory disorders.
Mécanisme D'action
1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK), which plays a key role in the development and activation of immune cells. By inhibiting BTK, 1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide can reduce the activity of immune cells, thereby reducing inflammation and preventing the growth of cancer cells.
Biochemical and Physiological Effects
1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide has been shown to have several biochemical and physiological effects, including reducing the activity of immune cells, reducing inflammation, and preventing the growth of cancer cells. In preclinical studies, 1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide has been shown to be well-tolerated and to have a favorable pharmacokinetic profile.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide is its potential use in treating various diseases, including cancer and inflammatory disorders. Furthermore, 1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide has been shown to be well-tolerated and to have a favorable pharmacokinetic profile. However, one of the limitations of 1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide is the lack of clinical data, which limits its potential use in humans.
Orientations Futures
There are several future directions for the research and development of 1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide. One potential direction is the investigation of its potential use in combination with other drugs for the treatment of cancer and inflammatory disorders. Furthermore, the development of more potent and selective BTK inhibitors could lead to the development of more effective drugs for the treatment of these diseases. Additionally, the investigation of the potential use of 1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide in other diseases, such as autoimmune diseases, could lead to the development of new treatments for these conditions.
Méthodes De Synthèse
The synthesis of 1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide involves several steps, starting from the reaction of 5-fluoro-2-methylbenzoic acid with thionyl chloride to form 5-fluoro-2-methylbenzoyl chloride. The resulting compound is then reacted with cyclopentanone in the presence of sodium hydride to yield 5-fluoro-2-methylcyclopentanone. The final step involves the reaction of 5-fluoro-2-methylcyclopentanone with cyanamide in the presence of sodium methoxide to form 1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide.
Applications De Recherche Scientifique
1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide has been extensively researched for its potential use in treating various diseases, including cancer and inflammatory disorders. In preclinical studies, 1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Furthermore, 1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide has also been investigated for its potential use in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O/c1-10-4-5-11(15)8-12(10)17-13(18)14(9-16)6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVFOMMOEFSWNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Furan-2-yl-[4-[(2-methylphenyl)methylsulfonyl]piperazin-1-yl]methanone](/img/structure/B7628797.png)
![3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid](/img/structure/B7628810.png)




![1-[2-(1-Methylindol-3-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7628843.png)
![4-[[[2-(3-Methyl-2-oxopyridin-1-yl)acetyl]amino]methyl]benzoic acid](/img/structure/B7628845.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methylsulfonylpropan-1-one](/img/structure/B7628863.png)

